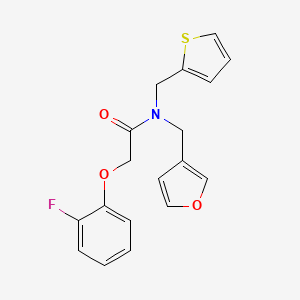

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Description

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic acetamide derivative featuring a fluorinated phenoxy group and dual heterocyclic substituents (furan-3-ylmethyl and thiophen-2-ylmethyl). Its structure combines a central acetamide core with aromatic and heteroaromatic moieties, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c19-16-5-1-2-6-17(16)23-13-18(21)20(10-14-7-8-22-12-14)11-15-4-3-9-24-15/h1-9,12H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGMJDWFGOCCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)N(CC2=COC=C2)CC3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C18H16FNO3S

- Molecular Weight : 345.39 g/mol

- IUPAC Name : 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

The biological activity of 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is attributed to its ability to interact with various biological targets. The compound's structure allows for potential interactions with enzymes and receptors, influencing pathways related to inflammation, cancer, and metabolic disorders.

Biological Activity Overview

-

Anticancer Activity :

- Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The furan and thiophene moieties may contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Properties :

- The compound has been evaluated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

-

PPAR Ligand Activity :

- Research indicates that derivatives of this compound may act as ligands for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism.

Study 1: Anticancer Efficacy

A study investigated the effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value determined at 25 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Study 2: Anti-inflammatory Effects

In a murine model of acute inflammation, administration of 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide resulted in significant reductions in edema and levels of inflammatory markers such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FEMA 4809)

- Substituents: 4-methylphenoxy group, pyrazole-3-yl, and thiophen-2-ylmethyl.

- Applications : Approved as a flavoring agent (GRAS status) with cooling sensation properties. Used in food products (excluding beverages) .

- Safety: Evaluated by EFSA and JECFA; acute exposure limit for children is 0.08 mg/kg body weight. No genotoxicity concerns .

Comparison :

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Substituents : Dichlorophenyl and thiazole .

- Applications : Studied for structural similarity to benzylpenicillin and coordination chemistry.

- Key Differences: Thiazole (vs. furan/thiophene) and dichlorophenyl (vs. fluorophenoxy) groups influence hydrogen bonding (N–H⋯N interactions) and lipophilicity.

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.